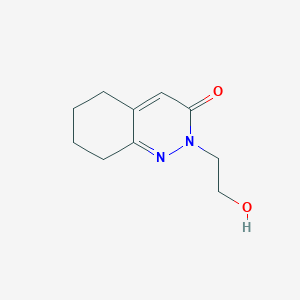

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cinnolinone derivatives, including the compound , often involves one-pot multi-component reactions that allow for the efficient construction of complex molecular architectures. For instance, Khalafy et al. (2013) detailed the synthesis of a closely related compound through a one-pot reaction involving 2-oxoacetaldehyde and dimedone in the presence of hydrazine hydrate, showcasing the versatility of these methods in generating structurally complex cinnolinones (Khalafy, Rimaz, Ezzati, & Marjani, 2013). Additionally, Al-Matar et al. (2018) demonstrated a sustainable synthesis approach using ultrasound and microwave irradiation to produce arylcinnolin-6-one derivatives, highlighting the potential for green chemistry in the synthesis of such compounds (Al-Matar, Dawood, & Tohamy, 2018).

Molecular Structure Analysis

The molecular structure of cinnolinone derivatives is characterized by the presence of a cinnolinone core, which provides a rigid scaffold for further functionalization. The structural elucidation is often achieved through spectroscopic methods such as NMR, IR, and X-ray crystallography. The work by Lei et al. (2011) on tetrahydropyrano[3,2-c]quinolin-5-one derivatives exemplifies the detailed analysis required to confirm the complex structures of these molecules (Lei, Ma, & Hu, 2011).

Aplicaciones Científicas De Investigación

Molecular Release Mechanisms

The trimethyl lock mechanism, a derivative of o-hydroxydihydrocinnamic acid, illustrates how steric interactions can encourage lactonization to form hydrocoumarin. This process is rapid and can involve amides, peptides, or nucleic acids, showcasing a versatile module for chemical biology and pharmacology without discussing specific drug use or dosages (Levine & Raines, 2012).

Synthetic Methodologies

A study on the tandem one-pot synthesis of 2-arylcinnolin-6-one derivatives from arylhydrazonopropanals and acetoacetanilides demonstrates the application of ultrasound and microwave platforms. This efficient synthesis method highlights the compound's versatility in creating complex molecules without referencing its pharmacological implications (Al-Matar et al., 2018).

Biological Evaluation of Derivatives

Research into 2-phenyl 1,3-benzodioxole derivatives, including their synthesis and biological evaluation as anticancer, DNA binding, and antibacterial agents, provides insight into the potential therapeutic applications of these compounds. This study emphasizes the compounds' synthesized efficiency and activity, sidestepping direct drug use or side effects (Gupta et al., 2016).

Metal Ion Complexing Abilities

The preparation and study of polyethers with 8-hydroxy-5-quinolinyl end-groups reveal their complexation with metal ions, offering a glimpse into the potential for developing new materials or catalytic processes. This research outlines the stability of various metal complexes without delving into pharmacological effects (Manolova et al., 1998).

Quinoxaline Derivatives as Antimicrobial Agents

The synthesis and antimicrobial activity of novel quinoxaline derivatives, emphasizing their potential as antimicrobial agents, showcase the chemical's applicability in addressing microbial resistance. The focus on synthesis and activity against various microbial strains provides valuable information without discussing medical dosages or adverse effects (Refaat et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-hydroxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-6-5-12-10(14)7-8-3-1-2-4-9(8)11-12/h7,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLLIXOXIIITHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

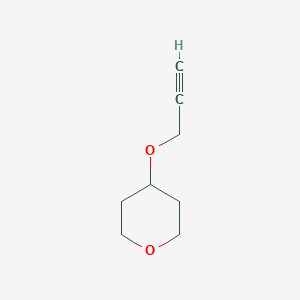

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)